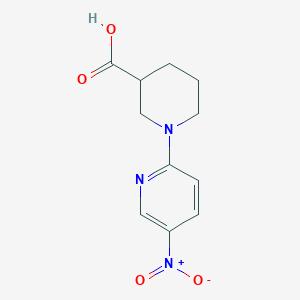

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid

Descripción general

Descripción

“1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H13N3O4 . It is a solid substance with a melting point between 186 - 188 degrees Celsius .

Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered piperidine ring, which is a heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a nitropyridinyl group and a carboxylic acid group .

Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point between 186 - 188 degrees Celsius . It has a molecular weight of 251.24 .

Aplicaciones Científicas De Investigación

Synthesis of New Tricyclic Structures

Research by Savelli and Boido (1992) in the field of heterocyclic chemistry involved the synthesis of new tricyclic structures, specifically 7,8,9,10-tetrahydro-5H-dipyrido[1,2-a:3′,2′-e]pyrazin-6(6aH)-ones, derived from reductive cyclization of N-(3′-nitropyridin-2′-yl)piperidine-2-carboxylic acids. This work highlights the chemical versatility of nitropyridinyl piperidine carboxylic acids in forming complex heterocyclic systems with potential applications in medicinal chemistry and materials science (Savelli & Boido, 1992).

Potential Anticancer Agents

A study conducted by Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. The synthesized compounds were evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating the potential of nitropyridinyl piperidine carboxylic acid derivatives in developing new anticancer drugs (Temple et al., 1983).

Hydrogen Bonding in Proton-Transfer Compounds

Research by Smith and Wermuth (2010) involved the analysis of hydrogen bonding in anhydrous 1:1 proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids. The study provides insights into the structural aspects and hydrogen-bonding patterns of compounds containing piperidine carboxylic acids, which can have implications in the design of pharmaceuticals and materials (Smith & Wermuth, 2010).

Direcciones Futuras

Piperidine derivatives, including “1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

It’s structurally similar to ®-(-)-3-piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibition can lead to an increase in GABA concentrations in the synaptic cleft, potentially modulating neuronal excitability.

Mode of Action

Nitropyridines, a class of compounds to which this molecule belongs, are known to undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position . This could potentially influence the compound’s interaction with its targets.

Result of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it could potentially increase GABA concentrations in the synaptic cleft, thereby modulating neuronal excitability .

Análisis Bioquímico

Biochemical Properties

1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it impacts cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It has been found to influence metabolic flux by modulating the activity of key enzymes. This compound can also affect metabolite levels, leading to changes in the overall metabolic profile of cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution pattern is essential for understanding its biological activity and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell. This localization is vital for its interaction with target biomolecules and the subsequent biochemical effects .

Propiedades

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)8-2-1-5-13(7-8)10-4-3-9(6-12-10)14(17)18/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTHVFRONFGBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588404 | |

| Record name | 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937606-76-3 | |

| Record name | 1-(5-Nitro-2-pyridinyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Nitropyridin-2-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid](/img/structure/B1319887.png)

![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)